![molecular formula C20H17N3O3 B5736840 2-[(4-METHOXYBENZOYL)AMINO]-N~1~-(4-PYRIDYL)BENZAMIDE](/img/structure/B5736840.png)
2-[(4-METHOXYBENZOYL)AMINO]-N~1~-(4-PYRIDYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide is an organic compound that features both benzamide and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: 4-Hydroxybenzamide derivatives.
Reduction: Amino-substituted benzamides.
Substitution: Nitro or halogen-substituted benzamides.
Applications De Recherche Scientifique
2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-methoxybenzamide
- 4-Amino-2-methoxybenzoic acid
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
Uniqueness
2-[(4-Methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-16-8-6-14(7-9-16)19(24)23-18-5-3-2-4-17(18)20(25)22-15-10-12-21-13-11-15/h2-13H,1H3,(H,23,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGCOKFVONGSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)
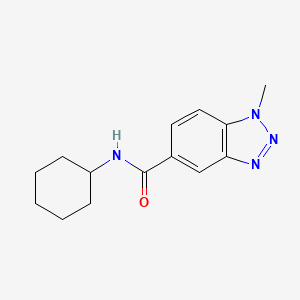


![2-[4-(dimethylamino)phenyl]-3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5736802.png)
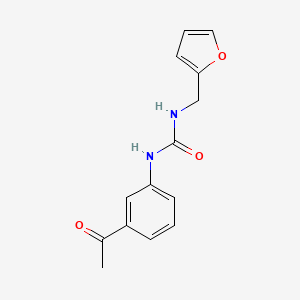
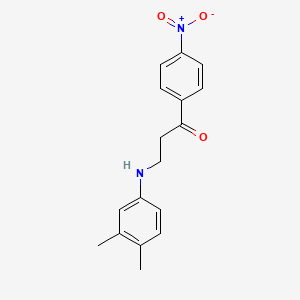
![N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5736813.png)
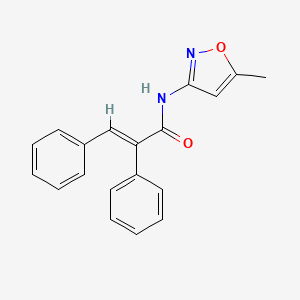
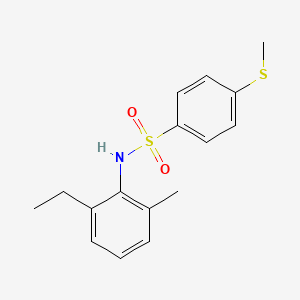
![N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5736852.png)
![N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5736856.png)
![3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL](/img/structure/B5736872.png)
![methyl 2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5736875.png)
